molecular formula C24H26N4O4 B6584825 N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251697-10-5

N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B6584825
CAS RN: 1251697-10-5
M. Wt: 434.5 g/mol
InChI Key: UDOPBTJYBOWRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, commonly referred to as N-3,4-DMPC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the piperidine class of compounds, and is known for its strong binding affinity to the γ-aminobutyric acid (GABA) receptor. N-3,4-DMPC has been extensively studied due to its potential to be used as a ligand in drug discovery and development, as well as its potential applications in the treatment of anxiety, depression, and other neurological disorders.

Scientific Research Applications

N-3,4-DMPC has been extensively studied for its potential applications in scientific research. It has been used as a ligand in drug discovery and development, as well as in the study of the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor. It has also been used to study the binding affinity of other compounds to the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor, and to investigate the effects of different compounds on the receptor’s function.

Mechanism of Action

N-3,4-DMPC binds to the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor, resulting in the activation of the receptor and the release of N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. This activation of the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor leads to an influx of chloride ions into the cell, resulting in hyperpolarization of the cell membrane and inhibition of neuronal activity.
Biochemical and Physiological Effects
N-3,4-DMPC has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have antidepressant-like effects, and to reduce the symptoms of anxiety and depression in humans.

Advantages and Limitations for Lab Experiments

N-3,4-DMPC has several advantages for use in scientific research. It is relatively easy to synthesize, and its strong binding affinity to the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor makes it a useful tool for studying the receptor’s function. However, its effects on the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor are not fully understood, and further research is needed to determine its exact mechanism of action.

Future Directions

Future research on N-3,4-DMPC could focus on its potential applications in the treatment of anxiety, depression, and other neurological disorders. Another potential area of research could be the development of new compounds based on the structure of N-3,4-DMPC, with improved binding affinity to the N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide receptor. Additionally, further research could be conducted on the biochemical and physiological effects of N-3,4-DMPC, as well as its mechanism of action.

Synthesis Methods

N-3,4-DMPC is synthesized through a multi-step process. The first step involves the reaction of the primary amine 3,4-dimethoxyphenylpiperidine with 4-chlorobenzoyl chloride to form the amide intermediate N-(3,4-dimethoxyphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide. This intermediate is then reacted with 6-phenoxypyrimidine to form the desired product, N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-30-20-9-8-18(14-21(20)31-2)27-24(29)17-10-12-28(13-11-17)22-15-23(26-16-25-22)32-19-6-4-3-5-7-19/h3-9,14-17H,10-13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPBTJYBOWRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.